Benzo[ghi]perylene-d12

Catalog No.
S1530339
CAS No.
93951-66-7
M.F
C22H12
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo[ghi]perylene-d12

CAS Number

93951-66-7

Product Name

Benzo[ghi]perylene-d12

IUPAC Name

1,2,4,5,7,8,10,11,13,14,15,22-dodecadeuteriohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

Molecular Formula

C22H12

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

GYFAGKUZYNFMBN-AQZSQYOVSA-N

SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2

Synonyms

1,12-Benzoperylene-d12; 1,12-Benzperylene-d12; NSC 89275-d12;

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2

Isomeric SMILES

[2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C(=C36)C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Benzo[ghi]perylene-d12, also known as 1,12-deuterated Benzo[ghi]perylene, is a specific type of molecule derived from Benzo[ghi]perylene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds found in various environmental settings and known for their potential carcinogenicity and environmental persistence [, ].

Here are some specific scientific research applications of Benzo[ghi]perylene-d12:

Environmental Analysis:

  • Internal Standard in Mass Spectrometry: Due to its unique isotopic signature, Benzo[ghi]perylene-d12 is used as an internal standard in mass spectrometry analysis of environmental samples. This allows for accurate quantification of other PAHs present in the sample by correcting for instrument variability and matrix effects [, ].

Source Identification and Fingerprinting:

  • Tracing PAH Origin: The specific isotopic composition of PAHs can vary depending on their source. By comparing the isotopic composition of environmental PAHs with that of potential sources like fossil fuels or combustion processes, researchers can utilize Benzo[ghi]perylene-d12 as a reference to identify the origin of these contaminants [, ].

Environmental Fate and Degradation Studies:

  • Tracing PAH Behavior: By incorporating Benzo[ghi]perylene-d12 into controlled laboratory experiments, researchers can track the fate and degradation pathways of PAHs in various environmental settings like soil or water. This helps in understanding the persistence and potential risks associated with these environmental contaminants [].

Benzo[ghi]perylene-d12 is a perdeuterated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12C_{22}H_{12} and a molecular weight of approximately 276 g/mol. It is an isotopologue of benzo[ghi]perylene, where all hydrogen atoms are replaced by deuterium. This compound is characterized by its complex fused ring structure, consisting of five fused benzene rings, which contributes to its stability and unique chemical properties. Benzo[ghi]perylene-d12 is primarily used in scientific research, particularly in studies involving environmental chemistry and toxicology, due to its stable isotopic labeling which allows for precise tracking in various

Benzo[ghi]perylene-d12 undergoes several heterogeneous reactions, particularly with nitrogen oxides and hydroxyl radicals. Studies have shown that it reacts with nitrogen dioxide (NO2) and nitrate radicals (NO3/N2O5) at room temperature, leading to the formation of nitro derivatives . These reactions are significant as they contribute to the understanding of PAH transformation in the atmosphere and their potential mutagenicity. The reaction pathways often yield mono-nitro derivatives of benzo[ghi]perylene-d12, which can be further analyzed for their environmental impact .

Benzo[ghi]perylene-d12 can be synthesized through several methods, including:

  • Chemical Synthesis: It can be synthesized from simpler aromatic compounds through cyclization reactions.
  • Deuteration: The introduction of deuterium can be achieved via reactions involving deuterated reagents or solvents during the synthesis process.
  • Extraction from Natural Sources: Although less common for labeled compounds, extraction from coal tar or other natural sources can yield benzo[ghi]perylene, which can then be deuterated .

The primary applications of benzo[ghi]perylene-d12 include:

  • Environmental Testing: It serves as a reference standard in environmental studies assessing PAH contamination.
  • Toxicological Research: Used in studies investigating the mutagenicity and carcinogenicity of PAHs.
  • Analytical Chemistry: Acts as an internal standard in mass spectrometry and chromatography .

Interaction studies involving benzo[ghi]perylene-d12 focus on its reactivity with various radicals and its behavior under different environmental conditions. Research has demonstrated that it interacts significantly with nitrogen oxides and hydroxyl radicals, leading to the formation of reactive nitro derivatives that may have different biological activities compared to the parent compound . These interaction studies are crucial for understanding the environmental fate of PAHs and their potential health impacts.

Benzo[ghi]perylene-d12 shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:

CompoundMolecular FormulaNotable Characteristics
Benzo[a]pyreneC18H12Known carcinogen; widely studied for its toxic effects.
Benzo[k]fluorantheneC18H12Similar structure; also exhibits mutagenic properties.
Indeno[1,2,3-cd]pyreneC19H12Exhibits high carcinogenic potential; used in similar studies.
CoroneneC24H12Larger structure; less toxic but still relevant in environmental studies.

Uniqueness: Benzo[ghi]perylene-d12 stands out due to its specific isotopic labeling with deuterium, allowing for precise tracking in

XLogP3

6.6

Wikipedia

Benzo[ghi]perylene-D12

Dates

Modify: 2023-08-15

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